

Performance Comparison of N-Substituted Piperidine Derivatives

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Compound of Interest

Compound Name: 3-(4-Methylphenoxy)piperidine

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The affinity of a ligand for its target receptor is a critical determinant of its potential therapeutic efficacy. The following table summarizes the in vitro binding affinities (K_i values) of several N-substituted 4-(2-(benzylamino)-2-phenylethyl)piperidine derivatives for the σ_1 receptor. These compounds are compared with a reference compound where the piperidine ring is replaced by a cyclohexane ring.

Compound ID	N-Substituent	σ_1 Receptor Affinity (K_i) [nM]
3	Cyclohexane (Reference)	0.61
4a	H	165
13a	Tosyl	108
18b	Ethyl	89.4
18a	Methyl	7.9

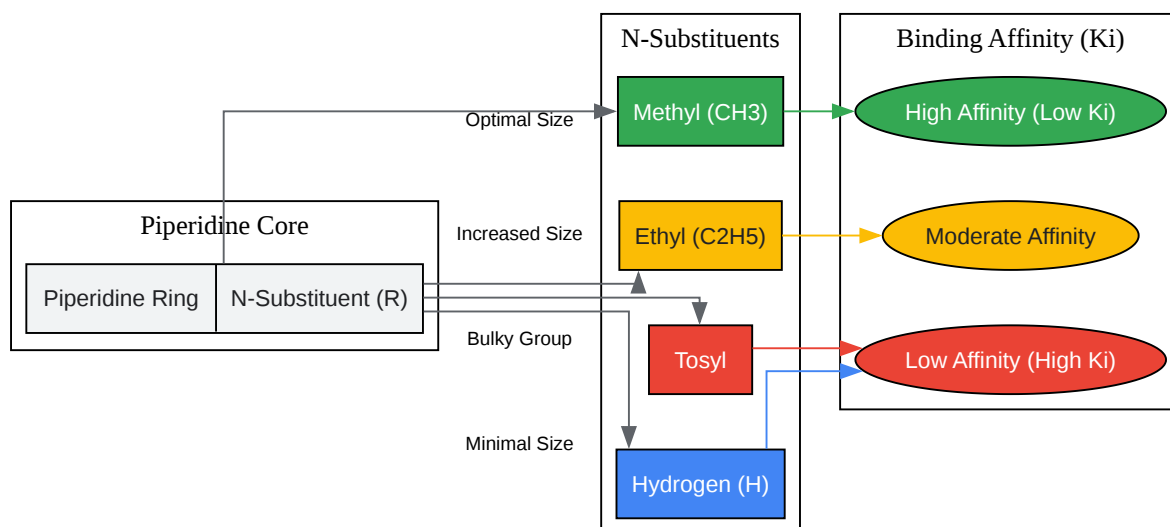
Data sourced from a study on aminoethyl-substituted piperidine derivatives as σ_1 receptor ligands.[5]

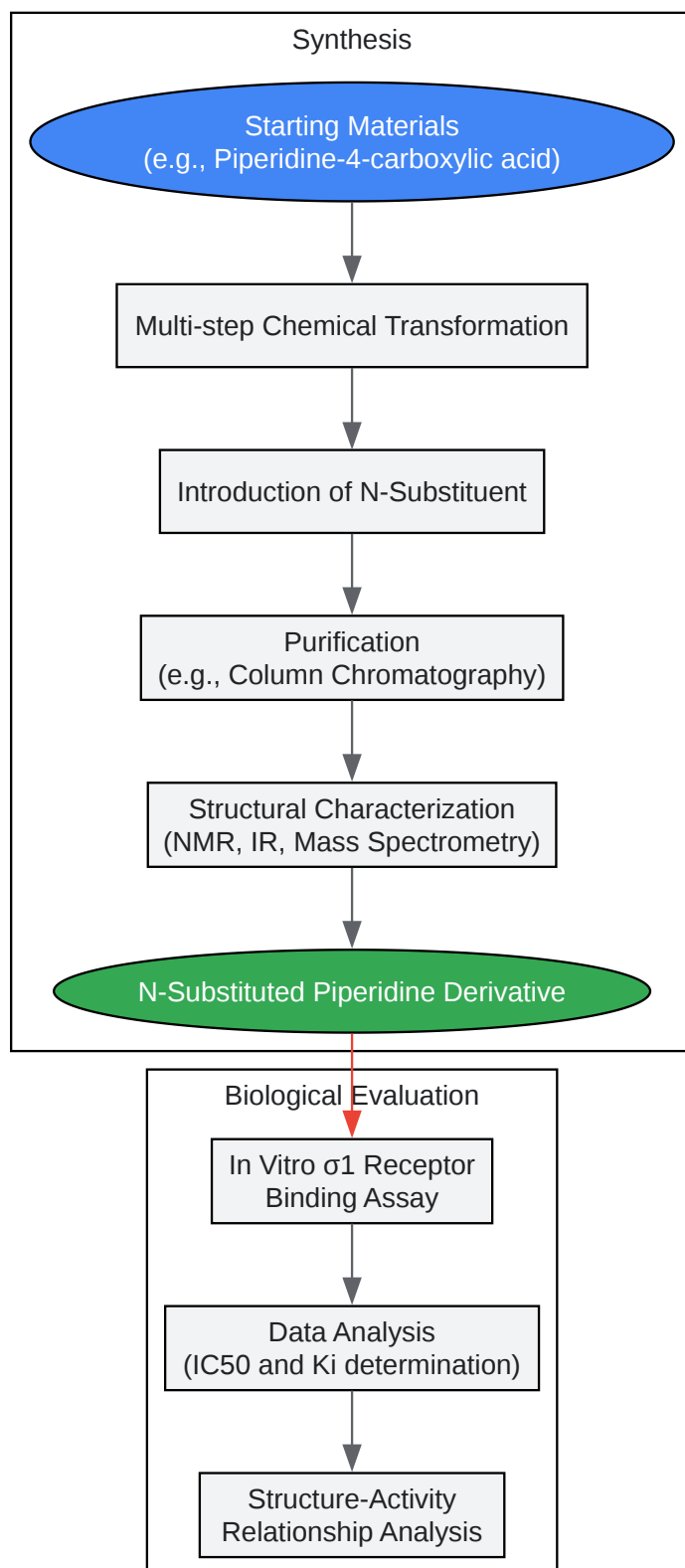
The data clearly demonstrates that the nature of the substituent on the piperidine nitrogen significantly influences the binding affinity for the σ_1 receptor. A methyl substituent (Compound

18a) resulted in the highest affinity among the piperidine derivatives, being only about 10-fold less potent than the cyclohexane reference compound.[5] In contrast, replacing the methyl group with a hydrogen atom (Compound 4a), a larger ethyl group (Compound 18b), or a bulky tosyl group (Compound 13a) led to a marked decrease in binding affinity.[5]

Structure-Activity Relationship (SAR)

The structure-activity relationship for these N-substituted piperidine derivatives highlights the importance of the size and nature of the N-substituent for optimal interaction with the σ_1 receptor.





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